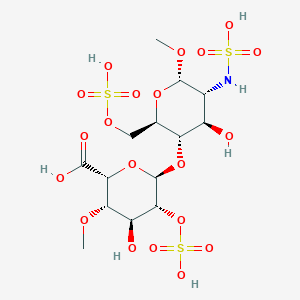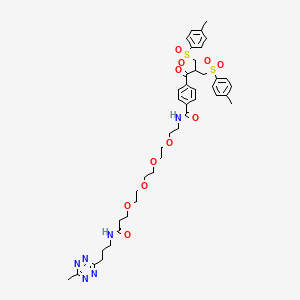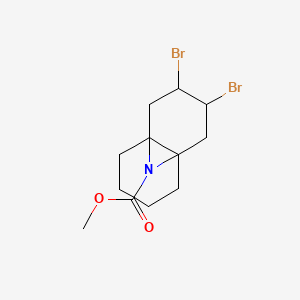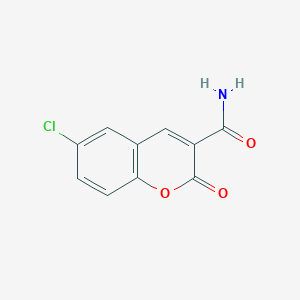![molecular formula C15H24O10 B15074121 (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclopentapyran structure. This compound is notable for its intricate stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the glycosylation reaction , where a glycosyl donor reacts with an acceptor molecule under acidic or basic conditions to form the glycosidic bond. The reaction conditions often include the use of Lewis acids like BF3·Et2O or Brønsted acids such as trifluoromethanesulfonic acid (TfOH) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis due to its high stereoselectivity and mild reaction conditions. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, ensuring the correct stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The compound can be reduced to form alditols, where the carbonyl groups are converted back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alditols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a substrate for studying enzyme activities, particularly those involved in glycosylation processes.
Medicine
pharmaceuticals due to its unique structure and biological activity.
Industry
Industrially, it can be used in the production of specialty chemicals and biomaterials due to its complex structure and functional groups.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors . The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cell membrane receptors , triggering specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 2,2′-Bipyridyl
- 4,4′-Dimethoxy-2,2′-bipyridine
Uniqueness
The uniqueness of This compound lies in its complex stereochemistry and the presence of multiple hydroxyl groups, which provide a high degree of functionality and reactivity. This makes it distinct from other similar compounds that may lack such intricate stereochemistry or functional group diversity.
Properties
Molecular Formula |
C15H24O10 |
|---|---|
Molecular Weight |
364.34 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O10/c1-13(20)2-3-14(21)4-5-23-12(9(13)14)24-11-8(18)7(17)10(19)15(22,6-16)25-11/h4-5,7-12,16-22H,2-3,6H2,1H3/t7-,8-,9?,10+,11+,12?,13+,14-,15+/m1/s1 |
InChI Key |
VSKORLRIJDSSSC-FFXJTOOKSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(C1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)


![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)

![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
